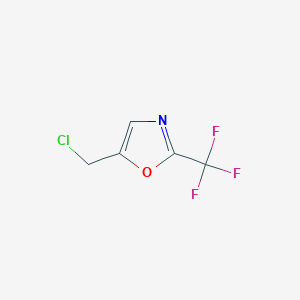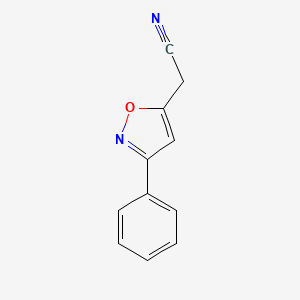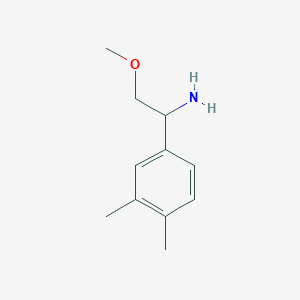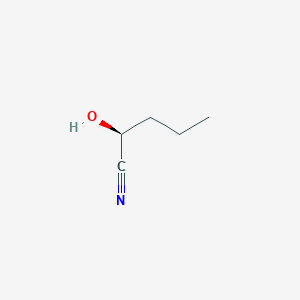
Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate ester, which may contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenyl halide reacts with the pyrrolidine ring.
Esterification: The carboxylate ester can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the ester group, converting it into an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols.
Applications De Recherche Scientifique
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the preparation of complex organic molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: In the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s chiral nature could influence its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate: Lacks the methoxy group, which may affect its chemical and biological properties.
Methyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate’s unique combination of a methoxyphenyl group and a chiral pyrrolidine ring may confer distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-16-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)17-2/h3-6,10-11,14H,7-8H2,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
MWUXRQCQIMGGAO-WDEREUQCSA-N |
SMILES isomérique |
COC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)OC |
SMILES canonique |
COC1=CC=CC=C1C2CNCC2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-8,9-dihydrooxepino[4,3-b]pyridin-5(7H)-one](/img/structure/B12958441.png)
![tert-Butyl rel-(4R,5R)-4-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12958446.png)







![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)

